molecular formula C19H33FOSn B1608097 Tributyl(5-fluoro-2-methoxyphenyl)stannane CAS No. 223432-26-6

Tributyl(5-fluoro-2-methoxyphenyl)stannane

Cat. No.: B1608097
CAS No.: 223432-26-6
M. Wt: 415.2 g/mol
InChI Key: JWQFPHFGBUQACW-UHFFFAOYSA-N
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Description

Tributyl(5-fluoro-2-methoxyphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 5-fluoro-2-methoxyphenyl group and three butyl groups. This compound is of significant interest in organic synthesis, particularly in the field of organometallic chemistry, due to its utility in various coupling reactions.

Scientific Research Applications

Tributyl(5-fluoro-2-methoxyphenyl)stannane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: Utilized in the preparation of organometallic polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(5-fluoro-2-methoxyphenyl)stannane typically involves the reaction of 5-fluoro-2-methoxyphenyl halide with tributyltin hydride in the presence of a catalyst. A common method is the Stille coupling reaction, which is facilitated by a palladium catalyst. The general reaction scheme is as follows:

5-fluoro-2-methoxyphenyl halide+tributyltin hydridePd catalystThis compound\text{5-fluoro-2-methoxyphenyl halide} + \text{tributyltin hydride} \xrightarrow{\text{Pd catalyst}} \text{this compound} 5-fluoro-2-methoxyphenyl halide+tributyltin hydridePd catalyst​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tributyl(5-fluoro-2-methoxyphenyl)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in Stille coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.

Common Reagents and Conditions

    Palladium Catalysts: Used in Stille coupling reactions.

    Nucleophiles: Such as halides or organometallic reagents for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Stille coupling reactions, the major product is typically a biaryl compound formed by the coupling of the aryl group from this compound with another aryl or vinyl halide.

Mechanism of Action

The mechanism by which tributyl(5-fluoro-2-methoxyphenyl)stannane exerts its effects is primarily through its role as a reagent in chemical reactions. The tin atom in the compound acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. In coupling reactions, the palladium catalyst activates the tin-carbon bond, allowing it to react with other organic halides to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(5-methyl-2-methoxyphenyl)stannane
  • Tributyl(5-chloro-2-methoxyphenyl)stannane
  • Tributyl(5-bromo-2-methoxyphenyl)stannane

Uniqueness

Tributyl(5-fluoro-2-methoxyphenyl)stannane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions, making it particularly valuable in the synthesis of fluorinated organic molecules.

Properties

IUPAC Name

tributyl-(5-fluoro-2-methoxyphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FO.3C4H9.Sn/c1-9-7-4-2-6(8)3-5-7;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFPHFGBUQACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33FOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381862
Record name tributyl(5-fluoro-2-methoxyphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223432-26-6
Record name tributyl(5-fluoro-2-methoxyphenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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